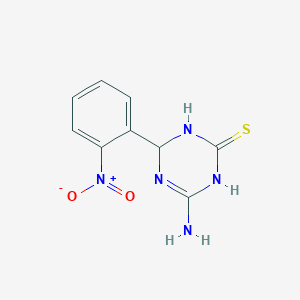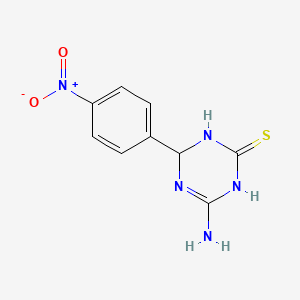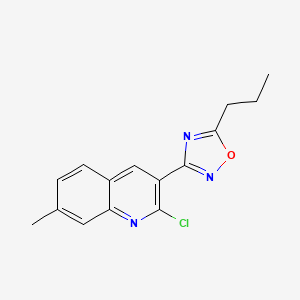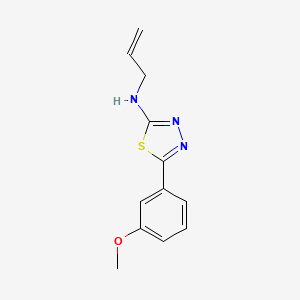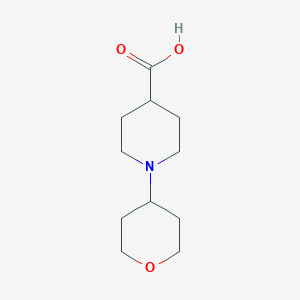
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one
Vue d'ensemble
Description
The compound "5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidine derivatives are known to possess antiviral, antibacterial, and anticancer properties, making them valuable in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another efficient synthesis method involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by a series of regioselective reactions and bromination to produce brominated pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system space group P21/n . Similarly, DFT calculations have been used to optimize the geometry and predict the vibrational frequencies of compounds like 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and nucleophilic substitution. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 can be alkylated to produce nucleoside phosphonate analogues with antiviral activity . The methylation of 2-(2-hydroxyethylamino)-6-methylpyrimidin-4(3H)-one shows high regioselectivity, which is influenced by the solvent and the presence of inorganic bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized by spectroscopic methods such as FTIR, FT-Raman, NMR, and UV-visible spectroscopy. The vibrational spectra of AMMP and ABMP were recorded and compared with theoretical DFT calculations, providing insights into the molecular structure and bonding . The electronic properties, such as HOMO and LUMO energies, can be determined using time-dependent DFT (TD-DFT) methods, which also reveal information about charge transfer within the molecule .
Applications De Recherche Scientifique
Synthesis and Precursor Role in Drug Production
The compound 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one serves as a key intermediate in the synthesis of various pharmaceuticals. For example, it is involved in the synthesis of rosuvastatin, a widely used statin, through a highly efficient approach that involves the selective bromination of the methyl group on the pyrimidine ring. This method is notable for its simplicity, avoiding the need for metal catalysis and cryogenic conditions, thereby offering a more sustainable and accessible pathway for generating key pyrimidine precursors (Šterk et al., 2012).
Role in Heterocyclic Chemistry
In heterocyclic chemistry, the compound is utilized in complex reactions to create new classes of heterocyclic compounds. For example, its reaction with cyanogen bromide and various aldehydes in the presence of triethylamine and/or pyridine can produce diastereomeric mixtures of new heterocyclic stable compounds. These reactions are significant for exploring new potential pharmaceutical agents, highlighting the compound's versatility in synthesizing diverse molecular structures (Jalilzadeh & Pesyan, 2011).
Antimicrobial Activity
Research on derivatives of 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one has shown potential antimicrobial activity. Specifically, substituted benzamide derivatives synthesized from reactions involving similar pyrimidine compounds have demonstrated significant antibacterial and antifungal effects. These studies are crucial for the development of new antimicrobial agents, especially in a time when resistance to existing drugs is increasing (Vijaya Laxmi et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in.
Please note that this is a general guide and the specifics can vary depending on the compound and the context of the study. For a detailed analysis of a specific compound, it’s best to refer to scientific literature or conduct experimental studies.
Propriétés
IUPAC Name |
5-(2-bromoethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBOGLWXDTUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649308 | |
| Record name | 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one | |
CAS RN |
1256643-05-6, 1142201-87-3 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344878.png)
![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)
![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344884.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)
![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)
![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)
